molecular formula C17H19NO3S B224788 [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline

[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline

Cat. No.: B224788
M. Wt: 317.4 g/mol
InChI Key: ZTMCQVUELGKGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is a complex organic compound that has garnered significant attention in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a benzenesulfonyl group attached to an indole backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl or sulfhydryl compounds.

    Substitution: The methoxy and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the indole moiety can interact with various receptors or enzymes, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

    2-Methoxy-4,5-dimethylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.

    Indole derivatives: Various indole derivatives with different substituents can be compared based on their chemical reactivity and biological activities.

The uniqueness of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO3S/c1-12-10-16(21-3)17(11-13(12)2)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3

InChI Key

ZTMCQVUELGKGES-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Origin of Product

United States

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